

A Comprehensive Technical Guide to 4,5-Diphenylimidazole

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Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

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Abstract

This technical guide provides a detailed overview of 4,5-diphenyl-1H-imidazole, a heterocyclic aromatic organic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key target in drug development for inflammatory diseases and cancer.

Nomenclature and Identification

The compound with the chemical structure featuring a central imidazole ring substituted with two phenyl groups at positions 4 and 5 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 4,5-diphenyl-1H-imidazole.^[1]

This compound is also known by several synonyms in scientific literature and chemical databases, including:

- 4,5-Diphenylimidazole^[1]
- Diphenylimidazole^[1]
- 1H-Imidazole, 4,5-diphenyl-^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-diphenyl-1H-imidazole is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

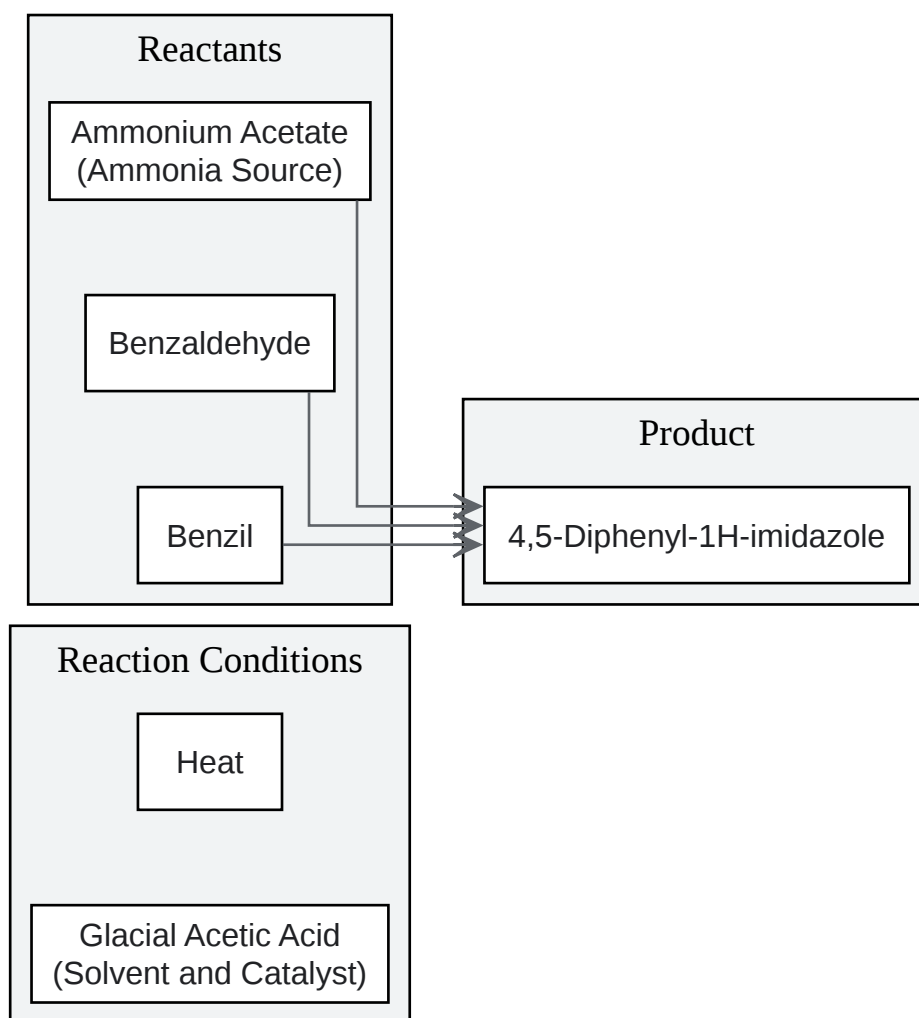
Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ N ₂	[1][3][4]
Molecular Weight	220.27 g/mol	[1][4]
Appearance	White to off-white crystalline solid	[3][4]
Melting Point	229-233 °C	[3][4]
Boiling Point	423.4 °C at 760 mmHg	[2][3][5]
Density	1.149 g/cm ³	[2][3][5]
CAS Number	668-94-0	[1][3][4]
Solubility	Soluble in ethanol, benzene, ether, chloroform, and methanol. Insoluble in water.	[3][6]

Synthesis of 4,5-Diphenyl-1H-imidazole

The synthesis of 4,5-diphenyl-1H-imidazole is commonly achieved through the Radziszewski imidazole synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia (from ammonium acetate) in an acidic medium.

Reaction Scheme

The overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole is as follows:



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Figure 1: Overall reaction for the synthesis of 4,5-diphenyl-1H-imidazole.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4,5-diphenyl-1H-imidazole via the Radziszewski reaction.

Materials:

- Benzil
- Benzaldehyde

- Ammonium acetate
- Glacial acetic acid
- Methanol (for recrystallization)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Beakers
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine benzil (e.g., 2.10 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).
- **Solvent Addition:** Add glacial acetic acid (e.g., 30 mL) to the flask.
- **Reflux:** Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 118 °C) using a heating mantle or water bath.
- **Reaction Time:** Maintain the reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture into a beaker containing cold water (e.g., 150-200 mL) while stirring. A precipitate of the crude product will form.

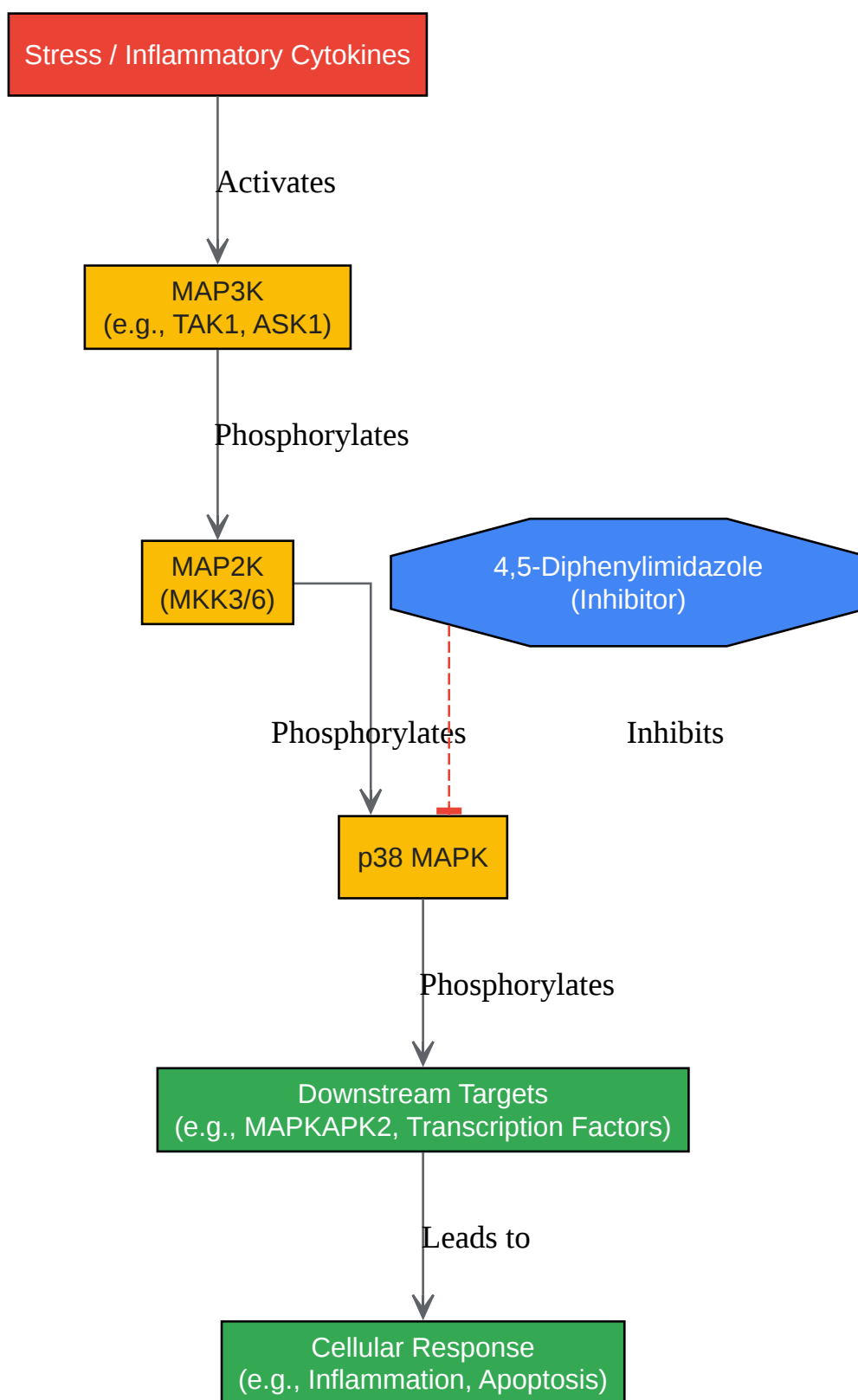
- Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.
- Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 4,5-diphenyl-1H-imidazole as a white crystalline solid.
- Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Biological Activity: Inhibition of the p38 MAPK Signaling Pathway

Imidazole derivatives are a well-established class of compounds that act as inhibitors of various protein kinases, which are crucial regulators of cellular processes.^[7] The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress, playing a significant role in diseases such as rheumatoid arthritis and cancer.^[7] The core structure of 4,5-diphenyl-1H-imidazole serves as a scaffold for the development of potent p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase.^[3] Activation of this pathway by extracellular stimuli leads to the phosphorylation and activation of downstream targets, resulting in the expression of pro-inflammatory cytokines and other cellular responses.

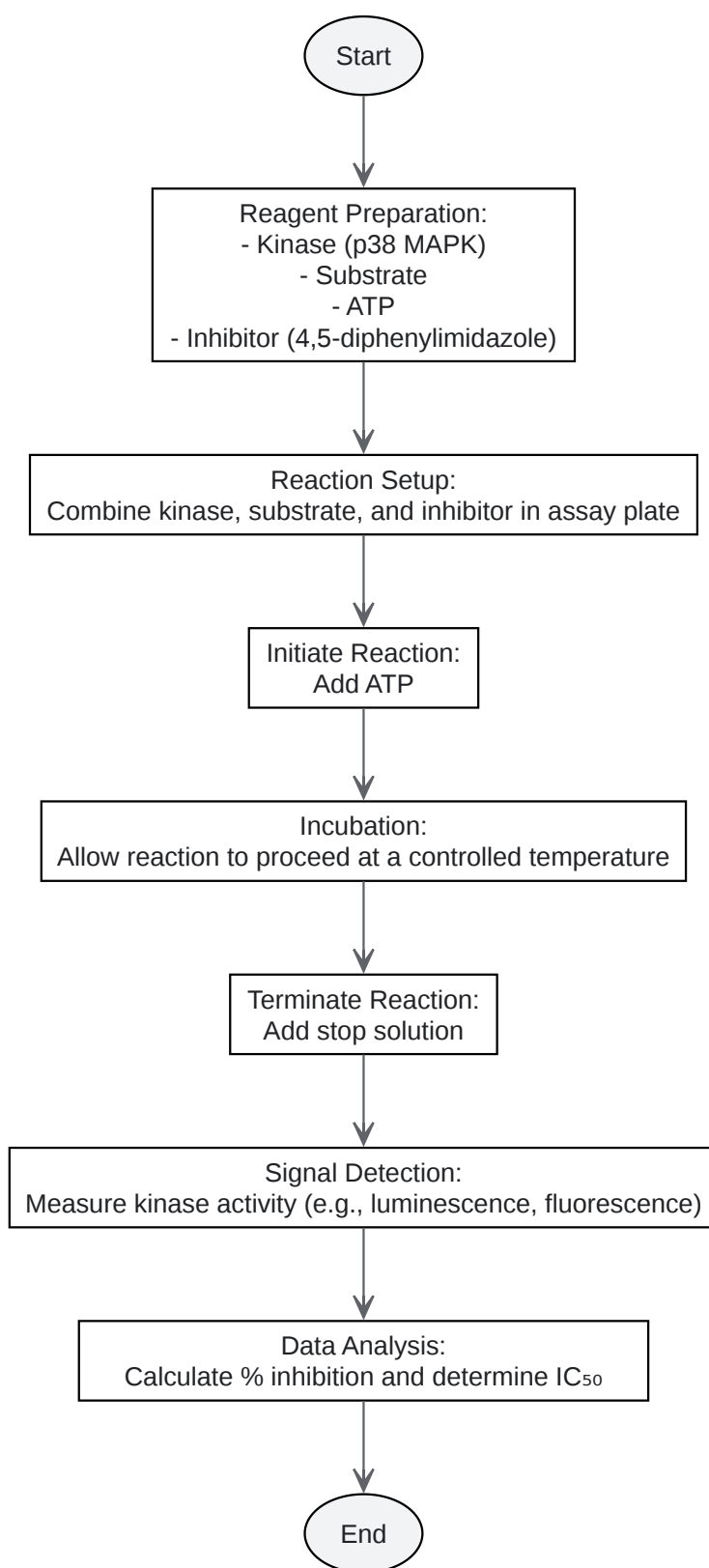


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Figure 2: The p38 MAPK signaling pathway and the inhibitory action of **4,5-diphenylimidazole**.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory potential of 4,5-diphenyl-1H-imidazole and its derivatives against p38 MAPK can be evaluated using an in vitro kinase assay. The general workflow for such an assay is depicted below.



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Figure 3: General experimental workflow for a p38 MAPK inhibition assay.

Conclusion

4,5-Diphenyl-1H-imidazole is a versatile compound with a straightforward synthesis and significant potential in various scientific domains. Its well-defined physicochemical properties make it a reliable building block in organic synthesis. Furthermore, its structural resemblance to known kinase inhibitors highlights its importance as a scaffold for the design and development of novel therapeutic agents targeting signaling pathways implicated in a range of human diseases. This guide provides foundational knowledge for researchers and professionals working with this important molecule.

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